molecular formula C19H16N2O3S B15004554 (1E)-1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one

(1E)-1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one

Cat. No.: B15004554
M. Wt: 352.4 g/mol
InChI Key: PVWNPACZNGVSFT-FRKPEAEDSA-N
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Description

1-[(E)-1-(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one is a complex organic compound that features an indole moiety, a furo[3,4-c]pyridinone core, and a thioxo group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-1-(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the furo[3,4-c]pyridinone core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-1-(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the indole or furo[3,4-c]pyridinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the indole or furo[3,4-c]pyridinone cores.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its role in biological systems and potential as a bioactive compound.

    Medicine: Exploring its therapeutic potential for treating diseases, such as cancer or infectious diseases.

    Industry: Utilizing its unique chemical properties for the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[(E)-1-(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or inducing cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-[(E)-1-(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one: Lacks the 6-methyl group.

    1-[(E)-1-(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-oxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one: Contains an oxo group instead of a thioxo group.

Uniqueness

The presence of the thioxo group and the specific substitution pattern in 1-[(E)-1-(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one distinguishes it from similar compounds. These structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

(1E)-1-[(5-methoxy-1-methylindol-3-yl)methylidene]-6-methyl-4-sulfanylidene-5H-furo[3,4-c]pyridin-3-one

InChI

InChI=1S/C19H16N2O3S/c1-10-6-14-16(24-19(22)17(14)18(25)20-10)7-11-9-21(2)15-5-4-12(23-3)8-13(11)15/h4-9H,1-3H3,(H,20,25)/b16-7+

InChI Key

PVWNPACZNGVSFT-FRKPEAEDSA-N

Isomeric SMILES

CC1=CC\2=C(C(=S)N1)C(=O)O/C2=C/C3=CN(C4=C3C=C(C=C4)OC)C

Canonical SMILES

CC1=CC2=C(C(=S)N1)C(=O)OC2=CC3=CN(C4=C3C=C(C=C4)OC)C

Origin of Product

United States

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